Cas no 1104663-67-3 (11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one)

11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one structure
1104663-67-3 structure
商品名:11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
CAS番号:1104663-67-3
MF:C17H25N3O2
メガワット:303.399304151535
CID:6567136
PubChem ID:3666682

11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one 化学的及び物理的性質

名前と識別子

    • 1104663-67-3
    • EN300-717746
    • 11-(2-amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
    • 11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
    • インチ: 1S/C17H25N3O2/c1-11(2)6-14(18)17(22)19-8-12-7-13(10-19)15-4-3-5-16(21)20(15)9-12/h3-5,11-14H,6-10,18H2,1-2H3
    • InChIKey: LLGXVYIDBJEJNB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC(C)C)N)N1CC2C3=CC=CC(N3CC(C1)C2)=O

計算された属性

  • せいみつぶんしりょう: 303.19467705g/mol
  • どういたいしつりょう: 303.19467705g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 538
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-717746-1.0g
11-(2-amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one
1104663-67-3
1g
$0.0 2023-06-07

11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one 関連文献

11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-oneに関する追加情報

Compound Introduction: 11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one (CAS No. 1104663-67-3)

The compound 11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one, identified by its CAS number 1104663-67-3, represents a structurally complex molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular framework incorporates a tricyclic system with a unique arrangement of heterocyclic rings and functional groups, making it a subject of interest for researchers exploring novel chemical entities.

At the core of this compound's structure lies a diazatricyclic backbone, which is a tricyclic system featuring two nitrogen atoms integrated into the ring system. This specific arrangement imparts unique steric and electronic properties to the molecule, influencing its reactivity and potential biological interactions. The presence of amide functionalities derived from the 2-amino-4-methylpentanoyl side chain further enhances its versatility as a synthetic intermediate or lead compound in drug discovery.

The tridecahydro framework of this compound suggests a high degree of conformational flexibility, which can be exploited to modulate binding affinities and pharmacokinetic profiles in potential therapeutic applications. Recent advancements in computational chemistry have enabled researchers to predict the conformational landscape of such complex molecules with greater accuracy, aiding in the design of derivatives with optimized properties.

In the context of modern drug discovery, the synthesis and characterization of tricyclic compounds like 11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one are driven by their ability to mimic natural product scaffolds while introducing novel chemical moieties. This balance between structural similarity and innovation has led to several promising candidates entering preclinical development for various therapeutic indications.

One particularly intriguing aspect of this compound is its potential as a precursor for biologically active molecules. The combination of nitrogen-rich heterocycles and ester/amide linkages provides multiple sites for functionalization through transition-metal-catalyzed cross-coupling reactions or other organic transformations. Such modifications are crucial for generating libraries of compounds that can be screened for activity against targets such as kinases, proteases, or ion channels.

Recent studies have highlighted the importance of tricyclic scaffolds in medicinal chemistry due to their prevalence in bioactive natural products and their ability to confer metabolic stability while maintaining strong binding interactions. For instance, analogs of this compound have been explored as inhibitors of enzyme targets implicated in inflammatory diseases and cancer pathways. The diazatricyclic core serves as an excellent starting point for generating derivatives with tailored pharmacological profiles.

The synthesis of such complex molecules often presents significant challenges due to ring-closure reactions and stereocontrol requirements. However, advances in synthetic methodologies have made it feasible to construct intricate tricyclic systems with high enantiomeric purity. Techniques such as transition-metal-catalyzed intramolecular cyclizations or directed ortho-metalation strategies have been instrumental in accessing these challenging structures.

In addition to its synthetic utility, this compound has garnered attention for its potential role in material science applications. The rigid yet flexible nature of its tricyclic framework makes it a candidate for designing polymers or coordination complexes with specific recognition capabilities. Such materials could find applications in catalysis or as sensors for small molecules.

The ongoing investigation into this compound also underscores the broader trend toward green chemistry principles in pharmaceutical synthesis. Researchers are increasingly focusing on developing sustainable methods for constructing complex molecules while minimizing waste and hazardous byproducts. This aligns with global efforts to promote environmentally responsible chemical manufacturing processes.

As computational power continues to grow, so does the ability to predict the biological activity of novel compounds before they are synthesized in the lab. Virtual screening techniques combined with machine learning models have revolutionized hit identification by allowing researchers to assess large libraries of virtual compounds based on their structural features alone. This approach has accelerated the discovery pipeline significantly over recent years.

The future directions for research on 11-(2-Amino-4-methylpentanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one (CAS No. 1104663-67-3) will likely focus on expanding its synthetic toolbox and exploring new biological contexts where its unique structural features can be leveraged effectively.

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